N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)-2-naphthamide
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Overview
Description
“N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)-2-naphthamide” is a complex organic compound. It contains a phenylpiperazine moiety, which is often found in pharmaceuticals and bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR and mass spectrometry . These techniques can provide information about the connectivity of the atoms and the presence of functional groups.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonyl and amide groups. These functional groups can participate in a variety of chemical reactions .Scientific Research Applications
Synthesis Techniques and Catalysis
A study by Pourghasemi Lati et al. (2018) described the synthesis of magnetic nanoparticles modified with piperazine derivatives for the preparation of 1-(benzothiazolylamino)phenylmethyl-2-naphthols, showcasing the catalyst's ability to be reused without significant degradation in activity (Pourghasemi Lati et al., 2018). This demonstrates the potential of using similar sulfonyl propyl-naphthamide structures in catalyst development for various organic reactions.
Anticancer Potential
Ravichandiran et al. (2019) synthesized phenylaminosulfanyl-1,4-naphthoquinone derivatives, evaluating their cytotoxic activities against various cancer cell lines. Some compounds exhibited potent cytotoxic activity, highlighting the potential therapeutic applications of structurally related compounds in cancer treatment (Ravichandiran et al., 2019).
Topical Drug Delivery
Rautio et al. (2000) explored novel prodrugs of naproxen for enhanced skin permeation, indicating the utility of piperazine and naphthyl derivatives in developing topical formulations with improved drug delivery characteristics (Rautio et al., 2000).
Antibacterial and Antiviral Activities
Several studies have synthesized derivatives of naphthalene and evaluated their biological activities. For instance, Ravichandiran et al. (2015) synthesized naphthalene-1,4-dione derivatives with potential antibacterial properties, indicating the broad applicability of these compounds in developing new antibacterial agents (Ravichandiran et al., 2015).
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 4-phenylpiperazine derivatives, have been reported to exhibit inhibitory activity against acetylcholinesterase (ache) and butyrylcholinesterase (buche) . These enzymes play a crucial role in the cholinergic system, which is involved in numerous physiological functions, including memory and cognition .
Mode of Action
This inhibition could potentially increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the cholinergic system. By inhibiting AChE and BuChE, the compound could potentially affect the hydrolysis of acetylcholine, leading to an increase in its concentration and thereby enhancing cholinergic transmission .
Result of Action
Based on the potential inhibition of ache and buche, one could hypothesize that the compound might enhance cholinergic transmission, which could have various effects depending on the specific physiological context .
Properties
IUPAC Name |
N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S/c28-24(22-12-11-20-7-4-5-8-21(20)19-22)25-13-6-18-31(29,30)27-16-14-26(15-17-27)23-9-2-1-3-10-23/h1-5,7-12,19H,6,13-18H2,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OISCUNZGMBOXGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCCNC(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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